Broad-Spectrum FAS II Enzyme Engagement: Predicted Multi-Target Inhibition Profile
Computational docking studies predict that ECi8 inhibits multiple enzymes within the FAS II elongation cycle, a property not uniformly shared by structurally related inhibitors. ECi8 is predicted to bind to both FabB and FabF with good shape complementarity, and cross-docking further suggests it may also engage FabI and FabG [1]. This multi-target engagement profile is a key differentiator from compounds like ECi16, which shows a more restricted binding profile primarily mimicking triclosan's interaction with FabI [1]. This broad engagement potential may contribute to its observed robust antibacterial activity and reduced susceptibility to single-target bypass mechanisms.
| Evidence Dimension | Predicted Enzyme Targets |
|---|---|
| Target Compound Data | FabB, FabF (primary); FabI, FabG (cross-docking) [1] |
| Comparator Or Baseline | ECi16: primarily FabI (similar to triclosan) [1] |
| Quantified Difference | Qualitative difference: multi-target vs. more restricted target profile |
| Conditions | In silico docking against S. aureus FabF, E. coli FabI, and homology models; cross-docking simulations [1] |
Why This Matters
A multi-target engagement profile can reduce the likelihood of resistance emergence through single-point mutations and may sustain activity in complex biological environments where a single-target inhibitor fails.
- [1] Shen Y, Liu J, Estiu G, Isin B, Ahn YY, Lee DS, Barabási AL, Kapatral V, Wiest O, Oltvai ZN. Blueprint for antimicrobial hit discovery targeting metabolic networks. Proc Natl Acad Sci U S A. 2010 Jan 19;107(3):1082-7. doi: 10.1073/pnas.0909181107. PMID: 20080587; PMCID: PMC2824290. View Source
